molecular formula C18H15NO5 B6231864 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate CAS No. 903842-88-6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate

Cat. No.: B6231864
CAS No.: 903842-88-6
M. Wt: 325.3 g/mol
InChI Key: DANFBOLXCMAKAD-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindoline core and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate typically involves the reaction of isoindoline derivatives with phenoxyacetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the isoindoline and phenoxyacetic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is unique due to its specific combination of the isoindoline core and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

903842-88-6

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C18H15NO5/c1-11-6-5-7-12(2)16(11)23-10-15(20)24-19-17(21)13-8-3-4-9-14(13)18(19)22/h3-9H,10H2,1-2H3

InChI Key

DANFBOLXCMAKAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

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